2-Amino-5-(4-nitrophenyl)pentanoic acid

Description

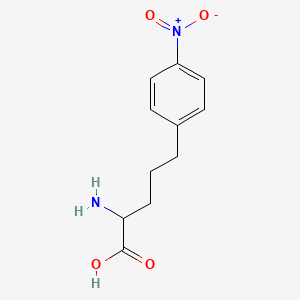

2-Amino-5-(4-nitrophenyl)pentanoic acid is a synthetic amino acid derivative featuring a pentanoic acid backbone substituted at the fifth carbon with a 4-nitrophenyl group.

The nitro group at the para position of the phenyl ring likely contributes to electronic effects (e.g., electron withdrawal), influencing solubility, reactivity, and binding affinity. Such modifications are common in medicinal chemistry to tune pharmacokinetic properties or enhance target engagement .

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-amino-5-(4-nitrophenyl)pentanoic acid |

InChI |

InChI=1S/C11H14N2O4/c12-10(11(14)15)3-1-2-8-4-6-9(7-5-8)13(16)17/h4-7,10H,1-3,12H2,(H,14,15) |

InChI Key |

JYWNKUPOYYUUJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(C(=O)O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogs of 2-amino-5-(4-nitrophenyl)pentanoic acid, emphasizing substituent variations and associated properties:

Functional Group Impact on Bioactivity

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound contrasts with the 4-methoxyphenyl group in Amppa. In L-arginine, the guanidino group enables hydrogen bonding and ionic interactions, crucial for substrate recognition in nitric oxide synthase .

Bulk and Hydrophobicity :

- Bpa’s benzylpiperidinyl group provides steric bulk, favoring interactions with hydrophobic pockets in opioid receptors . This contrasts with the planar nitro group in the target compound, which may limit membrane permeability.

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-(4-nitrophenyl)pentanoic acid, and how can purity be validated?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursor amino acids or nitroaromatic compounds. For example, a modified Gabriel synthesis may be employed, where a nitro-substituted benzyl halide reacts with a protected amino acid intermediate. Key steps include:

- Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .

- Coupling reactions to introduce the 4-nitrophenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Deprotection under acidic (e.g., TFA) or catalytic hydrogenation conditions.

Purification : Use column chromatography (silica gel, eluted with ethyl acetate/hexane) followed by recrystallization.

Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via -NMR (e.g., characteristic shifts for the aromatic nitro group at δ 8.1–8.3 ppm) and LC-MS (molecular ion peak matching theoretical mass) .

Q. How can researchers characterize the inhibitory activity of this compound against nitric oxide synthase (NOS) isoforms?

- Methodological Answer : Use in vitro enzyme assays with recombinant NOS isoforms (neuronal, endothelial, inducible):

- Enzyme preparation : Express human NOS isoforms in HEK293 cells and purify via affinity chromatography .

- Activity assay : Measure nitric oxide (NO) production using the Griess reagent (detects nitrite, a stable NO metabolite) or fluorescent probes (e.g., DAF-FM).

- IC determination : Pre-incubate the enzyme with varying compound concentrations (0.1–100 μM) and plot inhibition curves. Include positive controls (e.g., L-NAME for non-selective inhibition) .

- Selectivity testing : Compare inhibition across isoforms to identify isoform-specific effects .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to optimize NOS inhibitory activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Modify the nitro group : Replace with electron-withdrawing (e.g., cyano) or donating groups (e.g., methoxy) to alter electronic effects on enzyme binding .

- Vary the phenyl ring : Introduce substituents (e.g., halogens, methyl) at meta/para positions to probe steric and hydrophobic interactions.

- Backbone modifications : Adjust the amino acid chain length or substitute the carboxyl group with bioisosteres (e.g., tetrazole).

Testing : Synthesize analogs and screen using the NOS activity assay (Question 2). Validate binding modes via molecular docking (e.g., AutoDock Vina) and X-ray crystallography of enzyme-inhibitor complexes .

Q. What experimental strategies resolve contradictions in reported IC50_{50}50 values for NOS inhibition across studies?

- Methodological Answer : Address variability by standardizing:

- Enzyme source : Use identical recombinant isoforms (e.g., nNOS from rat vs. human may differ in kinetics) .

- Assay conditions : Control pH (7.4), temperature (37°C), and cofactors (NADPH, Ca/calmodulin).

- Compound purity : Validate via orthogonal methods (HPLC, elemental analysis).

- Data normalization : Express activity relative to a reference inhibitor (e.g., L-NAME) in each experiment.

Meta-analysis : Pool data from multiple labs and apply statistical models (e.g., mixed-effects regression) to account for inter-study variability .

Q. How can the mechanism of NOS inactivation by this compound be elucidated at the molecular level?

- Methodological Answer : Use a combination of kinetic and structural analyses :

- Time-dependent inactivation : Pre-incubate NOS with the compound and measure residual activity over time. Calculate and using progress curve analysis .

- Mass spectrometry : Identify covalent adducts or post-translational modifications on the enzyme (e.g., heme-thiolate coordination) .

- X-ray crystallography : Solve the enzyme-inhibitor co-crystal structure to visualize binding interactions (e.g., nitro group orientation relative to the heme iron) .

- Mutagenesis : Test binding in NOS mutants (e.g., Cys331Ala) to identify critical residues for inactivation .

Methodological Considerations for Experimental Design

Q. What in vivo models are appropriate for studying the physiological effects of this compound?

- Answer :

- Hypertension models : Administer the compound intravenously in spontaneously hypertensive rats (SHR) and measure blood pressure via telemetry. Compare to L-NAME-treated controls .

- Neuropathic pain models : Test thermal hyperalgesia (Hargreaves test) or mechanical allodynia (von Frey filaments) in mice with chronic constriction injury. Include dose-response studies (1–10 mg/kg, i.p.) .

- Tissue specificity : Use knockout mice (e.g., eNOS) to isolate isoform-specific effects .

Q. How should stability and storage conditions be optimized for this compound?

- Answer :

- Lyophilization : Store as a lyophilized powder at -20°C in amber vials to prevent photodegradation of the nitro group .

- Solution stability : Prepare stock solutions in DMSO (10 mM), aliquot, and store at -80°C. Avoid freeze-thaw cycles (≤3 cycles) .

- Degradation monitoring : Use HPLC periodically to detect hydrolysis products (e.g., free carboxylic acid or nitroaniline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.